Bapta-AM

Overview

Description

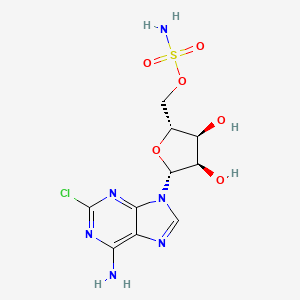

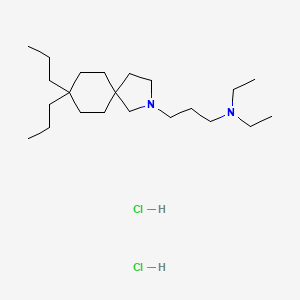

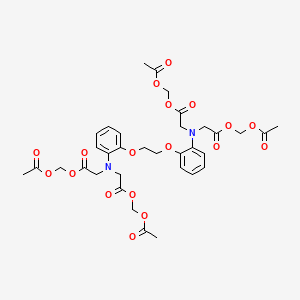

1,2-Bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid tetrakis(acetoxymethyl ester), commonly known as BAPTA-AM, is a cell-permeant calcium chelator. It is highly selective for calcium ions over magnesium ions and is used to control intracellular calcium levels. This compound is more selective for calcium ions than ethylenediaminetetraacetic acid (EDTA) and ethylene glycol tetraacetic acid (EGTA), and its metal binding is less sensitive to pH changes .

Mechanism of Action

Target of Action

Bapta-AM is a cell-permeable calcium chelator . It is highly selective for calcium ions (Ca2+) over magnesium ions (Mg2+), and it is used to control the level of intracellular Ca2+ . The primary targets of this compound are intracellular calcium ions, which play crucial roles in various cellular processes, including signal transduction, muscle contraction, and cell death .

Mode of Action

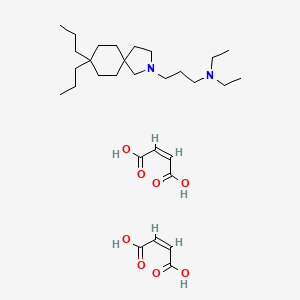

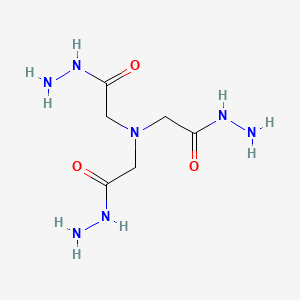

This compound enters the cell in its esterified form and is then hydrolyzed by intracellular esterases to yield BAPTA, which is the active chelating agent . This agent binds to Ca2+ ions, thereby reducing the concentration of free Ca2+ ions in the cell . By chelating intracellular Ca2+,

Biochemical Analysis

Biochemical Properties

Bapta-AM interacts with various biomolecules, primarily enzymes and proteins, within the cell. It is known to inhibit PFKFB3, a key enzyme in the glycolytic pathway . This inhibition impedes mTORC1-driven Mcl-1 translation, thereby affecting cellular metabolism and survival .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to inhibit free radical-mediated toxicity, enhance apoptosis in non-neuronal cells, and protect neurons from ischemic damage . It also regulates ion channels and blocks neuronal Ca2±activated K+ channel currents . Moreover, this compound can control the level of intracellular Ca2+, which is crucial for various cellular functions .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation . This inhibition is not related to Ca2+ signaling but is a Ca2±independent mechanism through which this compound impairs cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound has been shown to enhance apoptosis induced by venetoclax, a BCL-2 antagonist, in diffuse large B-cell lymphoma (DLBCL) . This suggests that this compound may have long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, one study showed that local/immediate application of this compound strongly protects against severe spinal cord injury

Metabolic Pathways

This compound is involved in several metabolic pathways. It directly inhibits PFKFB3, a key enzyme in the glycolytic pathway . This inhibition affects the metabolic flux and metabolite levels within the cell .

Transport and Distribution

This compound is a cell-permeant molecule that can penetrate cell membranes . Once inside the cell, it is hydrolyzed into the free acid form of Bapta, which chelates cytosolic Ca2+ . This allows this compound to be distributed within cells and tissues effectively.

Subcellular Localization

This compound is localized within the cytosol of cells after it penetrates the cell membrane Its activity or function could be influenced by various factors, including targeting signals or post-translational modifications, directing it to specific compartments or organelles

Preparation Methods

BAPTA-AM is synthesized through a multi-step process involving the esterification of 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA) with acetoxymethyl groups. The reaction typically involves the use of acetoxymethyl chloride in the presence of a base such as triethylamine. The reaction conditions must be carefully controlled to ensure the selective esterification of the carboxyl groups without affecting the amine groups . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

BAPTA-AM undergoes hydrolysis in the presence of intracellular esterases, converting it into its active form, BAPTA. This hydrolysis reaction is crucial for its function as a calcium chelator. BAPTA itself can participate in various chemical reactions, including:

Chelation: BAPTA forms stable complexes with calcium ions, effectively reducing free calcium ion concentration in the cell.

Substitution Reactions: BAPTA can undergo substitution reactions with other metal ions, although it has a higher affinity for calcium ions.

Scientific Research Applications

BAPTA-AM has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Cell Biology: this compound is used to study calcium signaling pathways by controlling intracellular calcium levels.

Neuroscience: This compound is used to protect neurons from ischemic damage by chelating excess calcium ions, which can be neurotoxic.

Cancer Research: This compound has been shown to enhance apoptosis in non-neuronal cells and inhibit reactive oxygen species production, making it useful in cancer research.

Comparison with Similar Compounds

BAPTA-AM is compared with other calcium chelators such as ethylenediaminetetraacetic acid (EDTA), ethylene glycol tetraacetic acid (EGTA), and o-nitrophenyl ethylene glycol tetraacetic acid (NP-EGTA):

EDTA: Less selective for calcium ions compared to this compound and more sensitive to pH changes.

EGTA: Similar to EDTA but with slightly higher selectivity for calcium ions.

NP-EGTA: A photolabile chelator with high selectivity for calcium ions, used for rapid and controlled release of calcium upon UV illumination.

This compound is unique in its high selectivity for calcium ions, cell-permeant nature, and ability to be hydrolyzed intracellularly to release the active chelator, making it a valuable tool in calcium signaling research.

Properties

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N2O18/c1-23(37)47-19-51-31(41)15-35(16-32(42)52-20-48-24(2)38)27-9-5-7-11-29(27)45-13-14-46-30-12-8-6-10-28(30)36(17-33(43)53-21-49-25(3)39)18-34(44)54-22-50-26(4)40/h5-12H,13-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIYWYAMZFVECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40N2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274361 | |

| Record name | BAPTA-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126150-97-8 | |

| Record name | BAPTA-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acidtetrakis(acetoxymethyl)ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

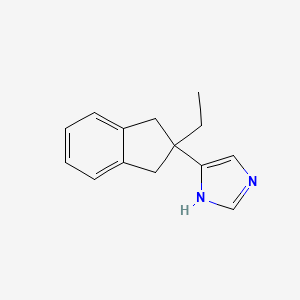

![3-[(3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667661.png)